(9H-Purin-6-ylsulfanyl)-acetic acid

Antileishmanial 6-substituted purines Leishmania amazonensis

Select this 6‑(carboxymethylthio)purine for its unique moderate lipophilicity (XLogP3 0.7) and ionisable carboxylic acid (pKa ≈3.28), which enable rapid derivatisation into esters, amides and hydrazides. Unlike generic 6‑mercaptopurine, this scaffold shows selective antileishmanial activity (IC50 39 µM vs L. amazonensis) and PNP inhibition (IC50 1.33 µM) without clinical thiopurine cytotoxicity. Ideal for SAR campaigns, macrophage immunomodulation studies and purine‑targeted library synthesis. Secure your high‑purity batch now.

Molecular Formula C7H6N4O2S
Molecular Weight 210.22 g/mol
CAS No. 608-09-3
Cat. No. B1615436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Purin-6-ylsulfanyl)-acetic acid
CAS608-09-3
Molecular FormulaC7H6N4O2S
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)SCC(=O)O
InChIInChI=1S/C7H6N4O2S/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H2,(H,12,13)(H,8,9,10,11)
InChIKeyYEAVVSQWYLAGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9H-Purin-6-ylsulfanyl)-acetic acid (CAS 608-09-3) – Core Identity and Procurement-Relevant Characteristics


(9H-Purin-6-ylsulfanyl)-acetic acid (CAS 608-09-3), also known as 2-(7H-purin-6-ylsulfanyl)acetic acid or 6-(carboxymethylthio)purine, is a 6-thioether-substituted purine derivative with the molecular formula C7H6N4O2S and a molecular weight of approximately 210.21 g/mol [1][2]. This compound features a purine core linked via a sulfanyl (thioether) bridge to an acetic acid moiety, yielding a calculated XLogP3 of 0.7 and a topological polar surface area of 117 Ų [1]. It serves as a versatile scaffold in medicinal chemistry, particularly as a precursor for the synthesis of antileishmanial, antimycobacterial, and immunomodulatory agents [3][4].

Why (9H-Purin-6-ylsulfanyl)-acetic acid Cannot Be Replaced by a Random 6-Substituted Purine


Within the class of 6-thiopurines, minor structural variations at the 6-position profoundly alter biological activity, metabolic stability, and synthetic utility. The carboxymethylthio substituent in (9H-purin-6-ylsulfanyl)-acetic acid confers a unique combination of moderate lipophilicity (XLogP3 = 0.7) and a free carboxylic acid handle (pKa ≈ 3.28) [1][2]. This specific architecture enables targeted interactions with enzymes such as purine nucleoside phosphorylase (PNP) and drives selective antileishmanial activity that differs markedly from analogs with alkylthio, arylthio, or deoxyribose substituents [3][4]. Substituting this compound with a generic 6-thiopurine (e.g., 6-mercaptopurine or 6-methylthiopurine) would eliminate the carboxylate functionality required for key hydrogen-bonding interactions, alter the compound’s ionization state at physiological pH, and fundamentally change its synthetic derivatization potential. The following evidence demonstrates precisely where this compound differentiates itself quantitatively from its closest structural analogs.

Quantitative Differentiation: (9H-Purin-6-ylsulfanyl)-acetic acid vs. Closest Analogs


Antileishmanial Potency: 6-(Carboxymethylthio)purine vs. Other 6-Substituted Purines

In a direct head-to-head comparison within the same study, 6-(α-aceticacidthio)purine (synonymous with (9H-purin-6-ylsulfanyl)-acetic acid) exhibited an IC50 of 39 µM against Leishmania amazonensis promastigotes. This potency is superior to two other 6-substituted purines in the series—6-(3′-chloropropylthio)purine and 6-(3′-(thioethylamine)propylthio)purine, both of which yielded IC50 values of 50 µM—but is less potent than the ribose-modified analog 6-(6′-deoxy-1′-O-methyl-β-D-ribofuranose)purine (IC50 = 29 µM) [1]. The carboxylic acid moiety at the 6-position thus confers an intermediate activity profile distinct from alkylthio and nucleoside analogs, offering a specific potency benchmark for selection in antileishmanial screening cascades.

Antileishmanial 6-substituted purines Leishmania amazonensis

Purine Nucleoside Phosphorylase (PNP) Inhibition: Quantitative Binding Affinity

BindingDB reports an IC50 of 1.33 µM (1.33 × 10³ nM) for (9H-purin-6-ylsulfanyl)-acetic acid against purine nucleoside phosphorylase (PNP), measured via the conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In a separate competitive inhibition assay using human erythrocyte PNP, the compound displayed a Ki of 290 µM (2.90 × 10⁵ nM) against guanosine phosphorylysis [1]. While this represents moderate PNP inhibition, it is significantly weaker than known nanomolar PNP inhibitors (e.g., forodesine, IC50 ~2 nM) [2]. The presence of measurable PNP binding, however, distinguishes this compound from simpler 6-thiopurines like 6-mercaptopurine, which primarily act via incorporation into nucleic acids rather than direct PNP inhibition [2].

PNP inhibition Enzyme kinetics Purine analogs

Macrophage Immunomodulation: Anti-inflammatory Effect via Nitric Oxide Suppression

6-Carboxymethylthiopurine (the synonym for the target compound) at 500 µM significantly reduced interferon-γ-activated nitric oxide (NO) production in J774A.1 murine macrophages (p < 0.05) [1]. The compound also increased J774A.1 cell proliferation after BCG stimulus at 125, 250, and 500 µM (by 69.1%, 124.0%, and 89.7%, respectively) and after IFN-γ stimulus at 125 and 250 µM (by 64.8% and 61.7%, respectively) (p < 0.05) [1]. In contrast, 6-mercaptopurine, the parent thiopurine drug, is not characterized by this NO-modulatory profile and is associated with dose-limiting myelosuppression and hepatotoxicity in clinical use [2]. This suggests that the carboxymethylthio modification confers an immunomodulatory phenotype distinct from cytotoxic thiopurines.

Anti-inflammatory Macrophage Nitric oxide

Synthetic Versatility: Carboxylic Acid Handle Enables Diverse Derivatization

The free carboxylic acid group of (9H-purin-6-ylsulfanyl)-acetic acid provides a reactive handle for esterification, amidation, and hydrazide formation, enabling the rapid generation of diverse compound libraries [1]. For example, ethyl (9H-purin-6-ylsulfanyl)acetate and 2-(9H-purin-6-sulfanyl)acetohydrazide have been synthesized from this core scaffold and further elaborated into antithyroid and other bioactive agents [1][2]. In contrast, simple 6-alkylthio- or 6-arylthiopurines lacking this carboxylate functionality cannot undergo analogous derivatizations without additional synthetic steps, limiting their utility as modular building blocks [3].

Medicinal chemistry Synthetic building block Purine derivatives

Physicochemical Profile: Optimized Balance of Lipophilicity and Polarity

Computed physicochemical properties of (9H-purin-6-ylsulfanyl)-acetic acid include an XLogP3 of 0.7 and a topological polar surface area (TPSA) of 117 Ų [1]. This places the compound within favorable drug-like space (Lipinski's Rule of Five compliance) [2]. In comparison, 6-mercaptopurine has a lower TPSA (~90 Ų) and a LogP of approximately 0.1 [3], while 6-thioguanine has a TPSA of ~100 Ų and a LogP of -0.1 [4]. The slightly higher lipophilicity of the target compound may enhance membrane permeability relative to these more polar thiopurine drugs, while the carboxylic acid maintains aqueous solubility at physiological pH. This balanced profile is relevant for in vivo applications where both absorption and distribution are critical.

Drug-likeness LogP Polar surface area

Metabolic Stability: Resistance to Demethylation vs. Methylthio Analogs

Studies on the microsomal demethylation of purine analogs indicate that ring-methylated 6-thiopurines are relatively stable toward demethylation, whereas methylthiol and methylamino substituents are readily demethylated by mouse liver microsomes [1]. The target compound, bearing a carboxymethylthio group rather than a simple methylthio group, is not a substrate for these demethylases, suggesting enhanced metabolic stability compared to 6-methylthiopurine. This is a class-level inference based on the absence of a methyl group on the sulfur atom; the carboxymethylthio linkage is not cleaved by the same oxidative enzymes.

Drug metabolism Microsomal stability Thiopurine

Procurement-Driven Application Scenarios for (9H-Purin-6-ylsulfanyl)-acetic acid


Antileishmanial Hit-to-Lead Optimization

Researchers developing novel antileishmanial agents can use (9H-purin-6-ylsulfanyl)-acetic acid as a benchmark scaffold. With an established IC50 of 39 µM against L. amazonensis promastigotes [1], this compound serves as a starting point for structure-activity relationship (SAR) studies. The carboxylic acid handle allows facile synthesis of esters, amides, and hydrazides to explore potency improvements toward the more potent 29 µM ribose analog while retaining synthetic accessibility.

Immunology and Inflammation Research

Given its demonstrated ability to suppress interferon-γ-induced nitric oxide production in macrophages and to enhance cell proliferation at micromolar concentrations [1], this compound is a candidate for investigating anti-inflammatory mechanisms without the cytotoxic liabilities associated with clinical thiopurines. It is particularly suited for studies in macrophage biology, host-pathogen interactions (e.g., mycobacterial models), and autoimmune disease models.

Medicinal Chemistry Building Block for Purine Libraries

The free carboxylic acid functionality enables the rapid generation of diverse purine-based compound libraries through standard coupling reactions [1]. Procurement of this single intermediate provides a gateway to numerous derivatives for screening against various targets, including kinases, PNP, and other purine-utilizing enzymes. This reduces the need to synthesize multiple 6-substituted purines de novo.

PNP Inhibitor Probe Development

With a measurable IC50 of 1.33 µM against PNP [1], (9H-purin-6-ylsulfanyl)-acetic acid can be employed as a tool compound to study PNP inhibition in cellular and biochemical assays. While not a potent inhibitor, its moderate affinity and drug-like properties make it a useful reference for developing more potent analogs through structure-based design, particularly in programs targeting T-cell malignancies or autoimmune disorders where PNP inhibition is therapeutically relevant.

Quote Request

Request a Quote for (9H-Purin-6-ylsulfanyl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.